molecular formula C12H16ClNO4 B14067080 (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride

(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride

Cat. No.: B14067080
M. Wt: 273.71 g/mol
InChI Key: GFMMKCKPULMBOT-PPHPATTJSA-N
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Description

L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) is a chemical compound with the molecular formula C13H17NO4·HCl It is a derivative of L-aspartic acid, where the carboxyl group is esterified with a phenylmethyl group and the amino group is protected as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) typically involves the esterification of L-aspartic acid with a phenylmethyl group. The reaction is carried out under acidic conditions using hydrochloric acid as a catalyst. The process involves the following steps:

    Esterification: L-aspartic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester.

    Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and benzyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where the hydrochloride salt can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: L-aspartic acid and benzyl alcohol.

    Substitution: Substituted derivatives of L-aspartic acid.

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a drug delivery agent.

    Industry: Utilized in the production of biodegradable polymers and as a chiral intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in amino acid metabolism, such as aspartate aminotransferase.

    Pathways: It participates in the transamination reactions, contributing to the synthesis of other amino acids and neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • L-Aspartic acid 4-methyl ester hydrochloride
  • L-Aspartic acid β-benzyl ester
  • L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride

Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H/t10-;/m0./s1

InChI Key

GFMMKCKPULMBOT-PPHPATTJSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

COC(=O)CC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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